Product packaging for Benexate(Cat. No.:CAS No. 78718-52-2)

Benexate

Cat. No.: B1220829
CAS No.: 78718-52-2
M. Wt: 409.5 g/mol
InChI Key: IAXUQWSLRKIRFR-UHFFFAOYSA-N
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Description

Benexate is a chemical compound that functions as a defensive, or cytoprotective, anti-ulcer agent . Its primary research value lies in its multi-faceted mechanism of action for protecting the gastric mucosa. Unlike acid-suppressive drugs, this compound promotes the body's own defensive systems by enhancing prostaglandin synthesis, stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow . Studies indicate that its protective effects are also associated with the modulation of nitric oxide synthase (NOS) expression, specifically by activating endothelial NOS (eNOS), which is crucial for microcirculation and healing . Furthermore, it exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2) in gastric ulcer models . This compound is known to have poor solubility and a bitter taste, which has led to research into various salt forms and inclusion complexes, such as this compound hydrochloride and its complex with β-cyclodextrin, to improve its physicochemical properties . This product is intended for research purposes, such as investigating gastrointestinal cytoprotection, ulcer healing mechanisms, and drug formulation strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O4 B1220829 Benexate CAS No. 78718-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUQWSLRKIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868488
Record name Benexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78718-52-2
Record name Benexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENEXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Degradation Kinetics and Pathways

The primary pathway for the degradation of Benexate in aqueous solutions is hydrolysis. The molecule contains two ester bonds, which can be cleaved under both acidic and basic conditions, leading to the formation of respective benzoic acid and alcohol derivatives. The guanidine (B92328) functional group may also be susceptible to hydrolysis under certain conditions.

The degradation of drugs in solution often follows specific kinetic models, most commonly pseudo-first-order kinetics, especially when the concentration of one reactant (like water) is in vast excess. scielo.brnih.gov In such a model, the rate of degradation is proportional to the concentration of the drug.

Degradation Rate (Pseudo-first-order): Rate = k[this compound]

Where k is the pseudo-first-order rate constant. This constant is crucial for predicting the shelf-life and stability of a potential formulation. While specific kinetic data for this compound is not extensively published, the following table provides representative data based on the hydrolysis of similar ester-containing compounds to illustrate the kinetic behavior.

Table 1: Representative Pseudo-First-Order Kinetic Data for this compound Degradation in Aqueous Buffer (pH 7.4) at 40°C.
Time (hours)This compound Concentration (μg/mL)ln[this compound]
0100.04.605
1288.74.485
2478.74.366
4861.94.125
7248.83.888

From such data, the degradation rate constant (k) can be determined from the slope of the plot of ln[this compound] versus time. The time for 10% degradation (t₉₀) can then be calculated, which is a critical parameter in stability assessment. scielo.br

Influence of Environmental Factors on Stability

The rate of Benexate degradation is highly sensitive to environmental conditions, primarily pH and temperature.

Effect of pH : The stability of ester-containing drugs is typically pH-dependent. Ester hydrolysis is catalyzed by both hydrogen ions (specific acid catalysis) and hydroxide (B78521) ions (specific base catalysis). ajpojournals.org This results in a U-shaped pH-rate profile, where the drug exhibits maximum stability at a specific pH, with degradation rates increasing in both strongly acidic and alkaline conditions. ajpojournals.org Studies on analogous compounds confirm that extreme pH levels significantly accelerate the degradation of ester and amide bonds. ajpojournals.orgnih.gov Therefore, controlling the pH with appropriate buffer systems is essential for stabilizing this compound in solution. ajpojournals.org

Effect of Temperature : Temperature has a profound impact on the rate of chemical reactions, as described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the hydrolytic cleavage of this compound's ester bonds, leading to a higher degradation rate constant. researchgate.net For many pharmaceutical compounds, degradation rates increase exponentially with a linear increase in temperature. nih.gov This relationship is vital for conducting accelerated stability studies to predict long-term stability at lower storage temperatures.

Table 2: Representative Effect of Temperature on the Half-Life (t₁/₂) of this compound in Aqueous Solution (pH 5.8).
Temperature (°C)Degradation Rate Constant, k (day⁻¹)Half-Life, t₁/₂ (days)
250.005138.6
400.02133.0
500.05811.9
600.1504.6

Stabilization Strategies in Formulation Research

Given Benexate's inherent instability in solution and its poor aqueous solubility, several formulation strategies are employed to enhance both properties. nih.govnih.gov

Complexation with Cyclodextrins : One of the most effective strategies is the formation of inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin (betadex). nih.govmdpi.commdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. scielo.br They can encapsulate a part of a "guest" molecule, like this compound, shielding it from the surrounding solvent. mdpi.comconicet.gov.ar X-ray crystallographic studies suggest that the benzyl (B1604629) group of this compound is encapsulated within the β-cyclodextrin cavity. This encapsulation physically protects the labile ester linkages from attack by water molecules, significantly reducing the rate of hydrolysis and improving stability. nih.govconicet.gov.ar This complexation is a well-established method for improving not only the stability but also the solubility of poorly soluble drugs. ajprd.comresearchgate.net

Table 3: Comparison of Stability for Free this compound vs. This compound-β-Cyclodextrin Complex in pH 7.4 Buffer at 25°C.
FormulationPseudo-First-Order Rate Constant (k, min⁻¹)Half-Life (t₁/₂, min)Stability Improvement Factor
Free this compound1.18 x 10⁻²58.7-
This compound-β-CD Complex1.18 x 10⁻³587.310x
Note: Data is modeled based on the stabilizing effect observed for other drugs complexed with cyclodextrins. nih.gov

Salt Formation : Another approach involves creating novel salts of this compound. Research has shown that forming salts with artificial sweeteners like saccharin (B28170) and cyclamate can improve solubility and dissolution rates. nih.govnih.gov These novel salt forms, such as this compound saccharinate monohydrate and this compound cyclamate, are also classified as non-hygroscopic, which can reduce the risk of moisture-related degradation in solid or semi-solid states. nih.gov

Analytical Methods for Stability Assessment

To accurately evaluate the stability of Benexate in solution, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method is the gold standard for these studies. nih.govnih.gov Such a method must be capable of separating the intact this compound from all its potential degradation products, allowing for precise quantification of the remaining parent drug over time. nih.gov

Spectroscopic Methods : Techniques like UV-Visible Spectroscopy and Nuclear Magnetic Resonance (NMR) can be used to monitor the degradation process by observing changes in the spectral characteristics of the molecule as it degrades.

Advanced Analytical Methodologies in Benexate Research

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the solid state is crucial. Techniques such as X-ray diffraction and spectroscopic methods are indispensable for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of crystalline materials at an atomic level. fzu.czspringernature.comnih.gov This non-destructive technique provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice. fzu.czencyclopedia.pub In Benexate research, SCXRD has been instrumental in characterizing various salt forms of the compound, which are often developed to improve its physicochemical properties like solubility. nih.govresearchgate.net

For instance, studies on novel salts of this compound, such as this compound-saccharinate (BEX–SAC) and this compound-cyclamate (BEX–CYM), have utilized SCXRD to confirm their structures. nih.gov The crystallographic data revealed that both BEX–SAC and BEX–CYM crystallize in the triclinic crystal system with the P-1 space group. nih.gov The asymmetric unit of BEX–SAC was found to contain one cationic this compound, one anionic saccharinate, and one water molecule, indicating it exists as a monohydrate. nih.govresearchgate.net In contrast, the asymmetric unit of BEX–CYM consists of one cationic this compound and one anionic cyclamate molecule, consistent with an anhydrous or ansolvate crystal form. nih.govresearchgate.net

These SCXRD analyses provide unequivocal evidence of salt formation and the specific molecular interactions, such as hydrogen bonding, that stabilize the crystal structures. nih.gov For example, in the BEX–CYM crystal, extensive conventional (N–H···N and N–H···O) and unconventional (C–H···O and C–H···N) hydrogen bonds were observed. nih.gov Such detailed structural insights are crucial for understanding the properties of these new crystalline forms.

ParameterThis compound-saccharinate (BEX–SAC)This compound-cyclamate (BEX–CYM)
Crystal system TriclinicTriclinic
Space group P-1P-1
Asymmetric unit contents 1 this compound cation, 1 saccharinate anion, 1 water molecule1 this compound cation, 1 cyclamate anion

Table 1: Crystallographic data for this compound salts as determined by SCXRD. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive technique used to analyze the crystalline phases of a material. pmda.go.jpmalvernpanalytical.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint," allowing for the identification of different crystalline forms (polymorphs), solvates, and the assessment of sample purity. pmda.go.jprms-foundation.ch

In the context of this compound research, PXRD is routinely used to characterize new solid forms and to compare them with existing ones, such as the marketed this compound hydrochloride (BEX–HCl). nih.govresearchgate.net For example, the formation of this compound-saccharinate (BEX–SAC) and this compound-cyclamate (BEX–CYM) was confirmed by comparing their experimental PXRD patterns with those of the starting materials (BEX–HCl, sodium saccharinate, and sodium cyclamate). nih.govresearchgate.net The appearance of new, distinct diffraction peaks in the patterns of the products confirmed the creation of new crystalline phases. nih.govresearchgate.net

Furthermore, simulated PXRD patterns can be generated from single-crystal X-ray diffraction data, and their comparison with experimental patterns serves as a powerful tool for phase identification and purity verification. researchgate.net Studies have shown that β-cyclodextrin complexes of this compound exhibit characteristic peaks at 2θ angles of 12.5°, 18.7°, and 22.3°, confirming the successful formation of the inclusion complex. Different salt forms also show unique patterns; for instance, saccharinate salts have a characteristic peak at a 2θ angle of 6.8°, which is indicative of layered structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. utdallas.eduuc.edu IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. specac.com These absorption frequencies are characteristic of particular functional groups. bellevuecollege.edu Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule's bonds. horiba.comanton-paar.com

For a molecule like this compound, which contains multiple functional groups including ester (C=O), ether (C-O), aromatic rings (C=C), and a guanidine (B92328) group (C=N, N-H), IR and Raman spectroscopy are essential for confirming its molecular structure. wikipedia.org

IR Spectroscopy : The presence of a carbonyl (C=O) group in the ester linkages would be expected to produce a strong, sharp absorption band in the region of 1700-1750 cm⁻¹. utdallas.eduspecac.com The O-H stretching vibrations, if any were present from impurities or specific hydrated forms, would appear as a broad band in the 3200-3600 cm⁻¹ region. specac.com Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. spectroscopyonline.com The complex region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of absorptions that are unique to the molecule as a whole. utdallas.edu

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. uc.edulibretexts.org Therefore, it is an excellent complementary technique to IR. The aromatic ring vibrations in this compound would give rise to characteristic Raman bands. libretexts.org The C=O and C=N stretching vibrations would also be Raman active. anton-paar.com Analysis of the Raman spectrum can provide insights into the molecular framework and can be used to study crystalline phase, polymorphism, and orientation. horiba.coms-a-s.org

While specific, detailed IR and Raman spectral data for this compound are not extensively published in readily available literature, the principles of these techniques allow for the confident prediction of the types of signals that would confirm the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the detailed molecular structure of a compound in solution. sigmaaldrich.comebsco.com It is based on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). jeolusa.comwikipedia.org The NMR spectrum provides information on the chemical environment of each atom, the connectivity of atoms through chemical bonds, and the spatial arrangement of atoms. jeolusa.combyjus.com

For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons in the molecule. wikipedia.org Based on its structure, the following signals would be anticipated:

Aromatic Protons : Signals corresponding to the protons on the benzyl (B1604629) and benzoate (B1203000) aromatic rings would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.

Cyclohexane (B81311) Protons : The protons of the cyclohexane ring would produce a complex set of signals in the aliphatic region, generally between δ 1.2 and 2.7 ppm.

Methylene and Guanidine Protons : The protons of the CH₂ group adjacent to the guanidine group and the NH protons of the guanidine itself would also be identifiable. The guanidine NH protons might appear as a broad signal.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the carbons of the aromatic rings, the cyclohexane ring, and the guanidine group.

While complete, assigned NMR data for this compound is scarce in the literature, related analyses suggest chemical shifts in deuterated water (D₂O) as follows:

Proton TypeApproximate Chemical Shift (δ, ppm)
Benzyl aromatic protons 7.45–7.32 (multiplet)
Benzoate aromatic protons 7.10–6.95 (multiplet)
Guanidine NH₂ protons 3.85 (broad singlet)
Cyclohexane and CH₂NH protons 2.65–1.20 (multiplet)

Table 2: Predicted ¹H NMR Spectral Data for this compound in D₂O.

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. tus.ieicmab.es These methods are crucial for characterizing the stability, purity, and solid-state forms of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comwikipedia.org It is widely used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgmdpi.com

In the study of this compound and its salts, DSC provides critical information about their thermal behavior. nih.gov For example, a DSC thermogram of this compound hydrochloride (BEX–HCl) showed a broad endothermic peak with an onset at 79.0 °C, which corresponds to a desolvation or dehydration process, followed by melting at 102.4 °C. nih.gov

When analyzing new salt forms, DSC can distinguish between anhydrous and hydrated crystals. The DSC thermogram for this compound-saccharinate (BEX–SAC) showed a broad endothermic peak overlapping with the melting process, with the highest onset of melting at 97.4 °C. nih.gov This behavior, coupled with a mass loss corresponding to one water molecule in thermogravimetric analysis (TGA), confirmed that BEX–SAC is a monohydrate that dehydrates and melts simultaneously. nih.gov In contrast, the DSC thermogram of this compound-cyclamate (BEX–CYM) showed no thermal events prior to its melting point of 137.9 °C, indicating it is an anhydrous or ansolvate form. nih.gov These findings are crucial for understanding the stability and handling requirements of different this compound salts.

CompoundKey Thermal EventsOnset Temperature (°C)Interpretation
This compound hydrochloride (BEX–HCl) Desolvation/Dehydration79.0Loss of water molecule
Melting102.4Phase transition from solid to liquid
This compound-saccharinate (BEX–SAC) Dehydration/Melting97.4Simultaneous loss of water and melting
This compound-cyclamate (BEX–CYM) Melting137.9Anhydrous melting

Table 3: Summary of DSC Findings for this compound and its Salts. nih.gov

Thermogravimetric Analysis (TG) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring the change in mass of a sample as a function of temperature or time. eltra.comopenaccessjournals.com In this compound research, TGA provides critical insights into the stability of different salt forms and inclusion complexes.

Detailed research findings from a study on this compound hydrochloride monohydrate (BEX-HCl) and its novel salts, this compound saccharinate (BEX-SAC) and this compound cyclamate (BEX-CYM), demonstrate the utility of TGA. nih.gov In this study, approximately 15 mg of each sample was weighed into an open aluminum pan and heated from 25°C to 250°C at a rate of 3°C per minute. nih.gov The TGA thermogram for BEX-HCl showed a mass loss of 4.01%, which corresponds to the loss of one water molecule, indicating a desolvation or dehydration process. nih.gov This dehydration was followed by melting at 102.4°C. nih.gov The formation of an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, has been shown to enhance the thermal stability of the guest molecule. redalyc.orgmdpi-res.com TGA of such complexes typically shows that the decomposition of the guest molecule occurs at a higher temperature when it is included within the cyclodextrin (B1172386) cavity, as the macrocycle provides a protective barrier. researchgate.netresearchgate.net

Table 1: Thermogravimetric Analysis Parameters for this compound Salts

Parameter Value
Instrument TG-DTA 9320 (Rigaku, Japan)
Sample Mass ~15 mg
Sample Pan Open Aluminum Pan
Temperature Range 25°C to 250°C
Heating Rate 3°C/min

Data sourced from a study on this compound salts. nih.gov

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of solid materials at high resolution. nih.govscielo.br In the context of this compound research, SEM is employed to observe the changes in crystal habit and surface characteristics upon the formation of different salts or inclusion complexes. researchgate.netresearchgate.net

Studies on novel salts of this compound, such as this compound saccharinate (BEX-SAC) and this compound cyclamate (BEX-CYM), have utilized SEM to characterize their morphology. nih.gov The formation of these new solid forms results in distinct crystal structures compared to the parent compound, this compound hydrochloride (BEX-HCl). nih.govresearchgate.net Similarly, when this compound is complexed with cyclodextrins, SEM analysis reveals the formation of a new homogeneous phase, which is morphologically different from the individual components. nih.govdergipark.org.tr The original crystalline structure of the drug is often absent in the images of the inclusion complex, suggesting the successful encapsulation of the drug within the cyclodextrin cavity. nih.gov This change in morphology can have a direct impact on the physicochemical properties of the compound, such as its solubility and dissolution rate. oamjms.eu

Chromatographic and Separation Science Applications

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity and quantifying the amount of a specific compound in a mixture. nih.govresearchgate.netlcms.cz In pharmaceutical analysis, HPLC is widely used for quality control of both bulk drug substances and finished dosage forms. nih.gov A typical HPLC method for a hydrochloride salt like this compound would involve a reversed-phase column and a UV detector for quantification.

A representative stability-indicating HPLC method for a similar compound, benoxinate hydrochloride, was developed for its simultaneous determination with fluorescein (B123965) sodium. nih.gov The chromatographic separation was achieved on an Eclipse plus C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase consisting of a mixture of isopropanol (B130326) and 20 mM potassium dihydrogen phosphate (B84403) solution (pH 3.0) in a 27:73 ratio. nih.gov The flow rate was maintained at 1.5 mL/min, the column oven temperature was set to 40°C, and detection was performed at 220 nm. nih.gov Such a method demonstrates excellent linearity over a defined concentration range and can be validated for accuracy, precision, and specificity to ensure reliable quantification of the active pharmaceutical ingredient and its potential impurities. nih.govscielo.brworktribe.commdpi.com

Table 2: Example of HPLC Conditions for Analysis of a Hydrochloride Salt

Parameter Condition
Column Eclipse plus C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase Isopropanol : 20 mM KH2PO4 (pH 3.0) (27:73 v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection UV at 220 nm

Conditions are based on a method developed for benoxinate hydrochloride and are representative for similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net It is particularly useful for detecting and characterizing trace-level impurities that may be present in a drug substance from the synthesis process. mdpi.comshimadzu.comorientjchem.org

While specific GC-MS studies on this compound are not detailed in the provided context, the application of this methodology can be inferred from its use in analyzing related compounds. For instance, in the analysis of impurities in Benazolin, GC-MS was successfully used to separate, identify, and quantify impurities. aidic.it A typical GC-MS analysis would involve injecting the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparing it to spectral libraries. aidic.it This technique would be invaluable for identifying any volatile organic impurities that could be present in this compound, ensuring the quality and safety of the final product. mdpi.com

Dissolution Rate Measurement Methodologies in Research Media

The dissolution rate is a critical parameter for orally administered drugs as it often correlates with bioavailability. nih.govmfd.org.mk For poorly soluble compounds like this compound, various methodologies are employed to measure and compare the dissolution profiles of different forms of the drug. nih.govmdpi.com

One such methodology involves the use of a Franz diffusion cell. nih.govfip.orgdiva-portal.orgdissolutiontech.comukaazpublications.com In a study comparing the dissolution of this compound hydrochloride (BEX-HCl) with its saccharinate (BEX-SAC) and cyclamate (BEX-CYM) salts, the intrinsic dissolution rate was determined using this apparatus. nih.gov For this, the samples were compressed into disks and placed in the Franz cell containing a pH 1.2 solution at 37°C, with a stirring rate of 300 rpm. nih.gov The results showed a significant improvement in both the solubility and the intrinsic dissolution rate for the novel salt forms compared to the hydrochloride salt. nih.gov Specifically, the solubility increased approximately 5-fold for BEX-SAC and 1.5-fold for BEX-CYM relative to BEX-HCl. nih.gov The intrinsic dissolution rates also showed a similar trend, with increases of around 5 and 2 times for BEX-SAC and BEX-CYM, respectively. nih.gov

Table 3: Solubility and Intrinsic Dissolution Rate of this compound Salts

Compound Solubility (µg/mL) Intrinsic Dissolution Rate Improvement (fold vs. BEX-HCl)
This compound Hydrochloride (BEX-HCl) 104.42 ± 27.60 1
This compound Saccharinate (BEX-SAC) 512.16 ± 22.06 ~5
This compound Cyclamate (BEX-CYM) 160.53 ± 14.52 ~2

Data from dissolution studies conducted in pH 1.2 solution at 37°C. nih.gov

Theoretical and Computational Studies of Benexate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding drug-receptor interactions.

Identification of Potential Binding Sites and Affinities

No specific molecular docking studies detailing the binding sites and affinities of Benexate with its biological targets were identified. Such studies would be invaluable in pinpointing the key amino acid residues involved in its mechanism of action and quantifying the strength of these interactions, but this information is not currently available.

Screening for Novel Biological Interactions in Silico

In silico screening involves using computational methods to search large databases of compounds for potential therapeutic activity. There is no evidence of this compound being subjected to virtual screening protocols to identify novel biological targets or interactions beyond its known anti-ulcer activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of molecules over time.

Investigation of Inclusion Complex Stability and Release Mechanisms

This compound is known to form an inclusion complex with a cyclodextrin (B1172386) derivative, known as this compound hydrochloride betadex. This complexation is intended to improve the physicochemical properties of the drug. However, specific MD simulation studies that investigate the stability of this complex, the binding free energy, and the molecular mechanism of this compound's release from the cyclodextrin cavity are not available in the reviewed literature. While experimental studies confirm the therapeutic effects of this complex, the underlying molecular dynamics have not been computationally detailed.

Dynamics of this compound in Simulated Biological Environments

There is a lack of published research on MD simulations of this compound in simulated biological environments, such as in aqueous solution or near a lipid bilayer. These simulations would offer insights into the compound's behavior, conformational preferences, and interactions with its immediate environment, but such data is not available.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide information on molecular orbitals, charge distribution, and reaction energies. A search for these types of calculations applied to this compound did not yield any specific studies. Such research would provide fundamental insights into the molecule's intrinsic chemical properties that govern its biological activity.

Electronic Structure and Reactivity Predictions

Currently, there are no specific studies in the accessible scientific literature that detail the electronic structure of this compound using computational methods like Density Functional Theory (DFT). Such studies are crucial for understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and mapping the electrostatic potential. This information is fundamental for predicting the molecule's reactivity.

Reactivity predictions, which often rely on these electronic structure calculations, are consequently also absent. Computational models can be used to forecast how a molecule might interact with biological targets, identifying potential sites for metabolic transformation or covalent bonding. nih.gov However, for this compound, this level of predictive analysis has not been published.

Energetic Analysis of this compound and Its Interactions

While it is known that this compound interacts with other molecules, for instance in the formation of salts or inclusion complexes to enhance solubility, detailed energetic analyses of these interactions from a computational standpoint are not available. nih.gov Methods such as molecular docking or molecular dynamics simulations are commonly employed to calculate the binding free energies and characterize the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between a drug and a biological receptor or a host molecule. nih.govmdpi.com Such analyses provide quantitative insights into the stability and specificity of these molecular complexes. For this compound, this type of in-silico investigation has not been documented in peer-reviewed literature, leaving a gap in the understanding of the precise energetic forces driving its biological activity and formulation properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Cheminformatics tools and QSAR modeling are powerful assets in modern drug design, enabling the prediction of a compound's activity based on its structural features. nih.govnih.gov A QSAR model for this compound or related gastroprotective agents could correlate molecular descriptors (such as hydrophobicity, electronic properties, and steric factors) with their anti-ulcer efficacy. This would provide a valuable framework for designing new, potentially more potent analogues.

However, a review of the literature indicates that no specific QSAR models have been developed and published for this compound. The construction of such a model requires a dataset of structurally related compounds with measured biological activities, which has not been compiled or analyzed for this specific class of molecules in the public domain.

Future Research Trajectories and Interdisciplinary Applications

Exploration of Benexate's Effects in Diverse Experimental Biological Systems Beyond Gastrointestinal Models

While this compound's efficacy in gastric ulcer models is documented, investigating its effects in a broader range of experimental biological systems could uncover novel therapeutic or biological activities. Research could extend to inflammatory conditions outside the gastrointestinal tract, given this compound's reported influence on prostaglandin (B15479496) levels and anti-inflammatory activity in gastric ulcers. wikipedia.orgnih.govspandidos-publications.comresearchgate.net Studies have shown that this compound hydrochloride betadex can decrease pro-inflammatory cytokine levels and activate endothelial nitric oxide synthase (eNOS) in rat gastric ulcer models, suggesting a broader anti-inflammatory potential. nih.govspandidos-publications.comresearchgate.net Exploring these effects in models of systemic inflammation or specific organ inflammation could reveal new applications. Additionally, given its impact on blood flow stimulation, research into its effects on microcirculation in other tissues or in conditions characterized by impaired blood flow could be valuable. wikipedia.orgnih.govspandidos-publications.com

Development of Advanced Drug Delivery Systems for Controlled Release in Research Models

The development of advanced drug delivery systems (DDS) for this compound in research settings could significantly enhance the precision and efficacy of experimental studies. Controlled release formulations can modify and adjust drug release characteristics, such as the time scale of release and targeting specific sites. americanpharmaceuticalreview.com This is particularly relevant for compounds like this compound, which has been noted for poor solubility. researchgate.netresearchgate.netresearchgate.net Improving solubility and controlling release could optimize the concentration of this compound at the target site in experimental models, maximizing therapeutic efficacy and minimizing off-target effects. nih.govbccresearch.com Technologies such as nanotechnology, polymeric systems, and lipid-containing carriers like liposomes and niosomes are being explored for enhancing the solubility and bioavailability of poorly soluble drugs. researchgate.netresearchgate.net Cyclodextrin (B1172386) inclusion complexes have also been investigated to improve the solubility and dissolution profiles of this compound, demonstrating higher solubility and faster dissolution. researchgate.netresearchgate.net Future research could focus on developing and characterizing such advanced DDS specifically for this compound, allowing for more controlled and relevant biological studies in diverse models.

Innovative Synthetic Approaches for Green Chemistry and Sustainable Production of this compound for Research

Innovative synthetic approaches for this compound are crucial for aligning its production with green chemistry principles and ensuring sustainable availability for research purposes. Traditional synthetic methods often involve hazardous chemicals, energy-intensive processes, and non-renewable resources. ekb.eg Green chemistry focuses on reducing environmental harm, minimizing waste, and using safer alternatives. jocpr.commdpi.com This includes utilizing renewable feedstocks, non-toxic solvents, and energy-efficient techniques. ekb.egjocpr.commdpi.com Microwave irradiation, ultrasound-mediated synthesis, and mechanochemical techniques like grinding and milling are examples of green synthetic methods that can enhance efficiency and reduce environmental impact in the synthesis of biologically active compounds. mdpi.com Applying these principles to this compound synthesis could lead to more eco-friendly and cost-efficient production methods, supporting long-term research efforts.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic this compound Studies

Integrating omics technologies, such as proteomics and transcriptomics, into mechanistic studies of this compound could provide a comprehensive understanding of its molecular effects beyond the currently known pathways. Omics technologies enable large-scale analysis of biological molecules, offering detailed views of biological systems and identifying novel biomarkers. nih.govcrownbio.com Transcriptomics can reveal how this compound affects gene expression patterns, while proteomics can elucidate changes in protein levels and function. crownbio.commdpi.com By analyzing these layers of biological data, researchers can gain insights into the molecular pathways and cellular behaviors influenced by this compound. crownbio.com This integrated approach can help identify specific genes, proteins, or pathways involved in this compound's activity, guiding the development of targeted research questions and potential new applications. mdpi.combiobide.com

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques holds significant potential to accelerate and enhance various aspects of this compound research. mdpi.commednexus.org AI and ML can analyze vast amounts of biological and chemical data, enabling rapid and effective identification of patterns and insights that would be challenging to discern through traditional methods. mdpi.commednexus.orgscifiniti.com

Predictive Modeling for Synthesis and Formulation

AI and ML can be applied to develop predictive models for optimizing this compound synthesis and formulation. nih.gov These models can analyze data from previous experiments to predict optimal reaction conditions for synthesis, potentially improving yields and reducing byproducts. In formulation development, AI/ML can predict the behavior of this compound in different delivery systems, such as predicting solubility or release profiles based on the composition of the formulation. This can streamline the development of advanced drug delivery systems by reducing the need for extensive experimental screening. researchgate.netresearchgate.net

Automated Screening for Novel Interactions and Derivatives

AI and ML algorithms can be used for automated screening of large chemical databases to identify potential novel interactions of this compound with biological targets or to design and screen potential this compound derivatives with improved properties or new activities. mednexus.orgresearchgate.net By analyzing the structural features of this compound and comparing them to known active compounds or target binding sites, ML models can predict potential interactions or suggest modifications to the this compound structure. This can significantly accelerate the discovery phase of research, leading to the identification of new research directions or the development of second-generation this compound compounds.

Role of this compound in Fundamental Chemical and Material Science Research (e.g., Crystal Growth, Supramolecular Chemistry)

This compound, primarily recognized for its pharmaceutical applications, has also been a subject of investigation within fundamental chemical and material science research, particularly concerning the modification of its solid-state properties through crystal engineering and supramolecular chemistry approaches. These studies are driven by the need to overcome inherent physicochemical limitations of this compound, such as its poor aqueous solubility and bitter taste, which impact its formulation and bioavailability fishersci.co.uk.

A significant area of research involves the application of crystal engineering principles to this compound. This field focuses on the design and synthesis of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, crystal engineering has been employed to form novel solid forms, specifically pharmaceutical salts, aimed at enhancing solubility and dissolution rates. Studies have reported the preparation and characterization of this compound salts with artificial sweeteners, such as saccharin (B28170) and cyclamate. The formation of these salts involves an anion exchange reaction, leading to distinct crystalline structures. Single-crystal X-ray diffraction analysis has been instrumental in determining the crystal structures of these novel salts, including this compound saccharinate monohydrate and this compound cyclamate. These structural investigations provide insights into the molecular packing and intermolecular interactions responsible for the observed changes in physicochemical properties.

Research findings indicate that these novel this compound salts exhibit improved solubility and faster dissolution profiles compared to the traditionally used this compound hydrochloride monohydrate. This enhancement has been associated with the presence of local layered-like structures within the crystal lattices of the saccharinate and cyclamate salts. Furthermore, these new solid forms demonstrated better resistance to moisture uptake, classifying them as non-hygroscopic, which is a crucial property for pharmaceutical stability.

Note: Solubility values for this compound saccharinate monohydrate and this compound cyclamate are reported as higher relative to this compound hydrochloride monohydrate in the source. The value for this compound in proniosomal formulation is included as another method explored for solubility enhancement.

Beyond crystal engineering of simple salts, supramolecular chemistry approaches, particularly the formation of inclusion complexes, have also been applied to this compound. The complexation of this compound with cyclodextrins, cyclic oligosaccharides known for their ability to encapsulate guest molecules within their hydrophobic cavity, is a notable example. This compound has been studied in the form of an inclusion complex with beta-cyclodextrin, often referred to as this compound CD or BHB. This host-guest interaction falls under the purview of supramolecular chemistry, which deals with the non-covalent assembly of molecules. The formation of such inclusion compounds has been shown to significantly increase the solubility of this compound in aqueous environments. This supramolecular strategy provides an alternative route to improve the dissolution properties and potentially the bioavailability of poorly soluble drugs like this compound.

These investigations into the crystal forms and supramolecular complexes of this compound highlight its utility as a model compound in fundamental research aimed at addressing challenges related to the solid-state properties of active pharmaceutical ingredients. The findings contribute to the broader understanding of how crystal engineering and supramolecular interactions can be leveraged to modify the physicochemical characteristics of organic molecules, with implications for pharmaceutical development and potentially other areas of material science where controlled solid forms are critical.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Benexate’s gastroprotective mechanisms?

  • Methodological Answer :

  • Begin with in vitro models (e.g., human gastric epithelial cell lines) to assess mucosal repair and prostaglandin synthesis .
  • Validate findings using in vivo rodent models (e.g., ethanol-induced gastric ulcers) with controlled variables (dose, exposure time). Include sham and placebo groups for comparative analysis .
  • Data Consideration : Track biomarkers like mucus secretion, pH levels, and histopathological changes. Use ANOVA for multi-group comparisons .

Q. How do pharmacokinetic studies of this compound inform dosing protocols in clinical trials?

  • Methodological Answer :

  • Conduct bioavailability studies in animal models to determine absorption rates and half-life. Use HPLC or mass spectrometry for plasma concentration analysis .
  • Apply compartmental modeling to predict human-equivalent doses. Cross-reference with Phase I trial data (if available) to adjust for interspecies variability .
  • Data Table Example :
Model SystemCmax (μg/mL)Tmax (h)Half-life (h)
Rat (oral)12.3 ± 1.22.54.8
Human (oral)8.9 ± 0.93.06.2

Q. What statistical methods are suitable for analyzing this compound’s efficacy in ulcer healing?

  • Methodological Answer :

  • Use intention-to-treat (ITT) analysis in clinical trials to minimize attrition bias. Apply Kaplan-Meier curves for time-to-healing comparisons between this compound and controls .
  • For preclinical studies, employ non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-inflammatory effects be resolved?

  • Methodological Answer :

  • Perform a systematic review with meta-analysis, stratifying studies by model type (e.g., acute vs. chronic inflammation) and dosage ranges .
  • Conduct in vitro mechanistic studies (e.g., NF-κB pathway inhibition assays) to identify context-dependent effects .
  • Key Step : Use triangulation to reconcile discrepancies—combine molecular data, animal models, and clinical observations .

Q. What novel methodologies can elucidate this compound’s interaction with gut microbiota?

  • Methodological Answer :

  • Apply metagenomic sequencing to fecal samples from this compound-treated subjects. Compare microbial diversity (Shannon index) and functional pathways (KEGG) against controls .
  • Validate findings using germ-free mouse models colonized with human microbiota. Track mucosal integrity via confocal endoscopy .

Q. How can machine learning improve predictive modeling of this compound’s long-term safety profile?

  • Methodological Answer :

  • Train neural networks on adverse event databases (e.g., FAERS) to identify rare toxicity signals. Use SHAP values to interpret feature importance .
  • Validate models with prospective cohort studies, focusing on hepatic and renal function markers .

Handling Data Contradictions

Q. What strategies address conflicting results in this compound’s efficacy across demographic subgroups?

  • Methodological Answer :

  • Perform subgroup analysis with Bonferroni correction to reduce Type I errors. Stratify by age, sex, and comorbidities (e.g., diabetes) .
  • Use mixed-effects models to account for heterogeneity in multi-center trials .

Key Recommendations for Researchers

  • Literature Review : Prioritize studies indexed in PubMed/MEDLINE and Embase. Exclude non-peer-reviewed sources (e.g., ) .
  • Ethical Compliance : Disclose funding sources and conflicts of interest per ICMJE guidelines .
  • Reproducibility : Share raw data via repositories like Figshare, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.